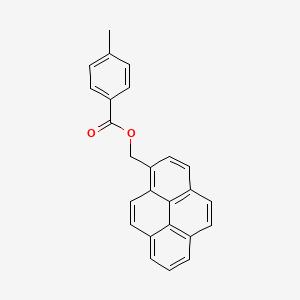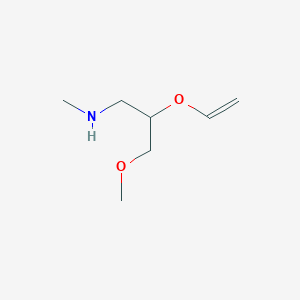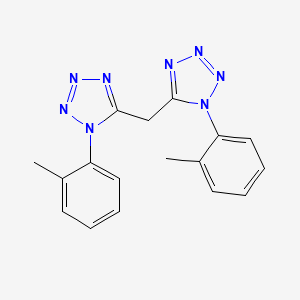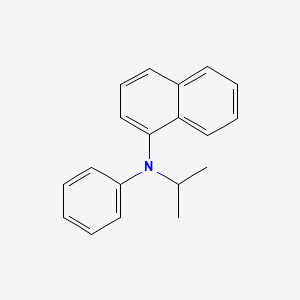
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is a synthetic organic compound that belongs to the thiazolidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-methylbenzenesulfonyl chloride with trichloromethylthioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or trichloromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfonyl and thiazolidine groups may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Trichloromethylthioamide: Another precursor used in the synthesis.
Thiazolidine-2-thione: A related compound with similar structural features.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the sulfonyl and trichloromethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
112252-26-3 |
|---|---|
Fórmula molecular |
C11H10Cl3NO2S3 |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-4-(trichloromethyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C11H10Cl3NO2S3/c1-7-2-4-8(5-3-7)20(16,17)15-9(11(12,13)14)6-19-10(15)18/h2-5,9H,6H2,1H3 |
Clave InChI |
ZCZIKBLENJFBGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CSC2=S)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)







![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)


